
1-(Adamantan-1-yl)cyclopentylmethacrylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Adamantan-1-yl)cyclopentylmethacrylate is a compound that combines the unique structural features of adamantane and methacrylate Adamantane is a diamondoid hydrocarbon known for its stability and rigidity, while methacrylate is a versatile ester used in polymer chemistry
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Adamantan-1-yl)cyclopentylmethacrylate typically involves the esterification of adamantan-1-yl cyclopentanol with methacrylic acid. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction mixture is heated under reflux conditions to facilitate the esterification process. The product is then purified through recrystallization or column chromatography .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of advanced purification techniques such as high-performance liquid chromatography (HPLC) can further enhance the purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions: 1-(Adamantan-1-yl)cyclopentylmethacrylate can undergo various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Hydrogen gas, palladium catalyst
Substitution: Nucleophiles such as amines or thiols
Major Products Formed:
Oxidation: Ketones, carboxylic acids
Reduction: Alcohols
Substitution: Substituted methacrylate derivatives
Applications De Recherche Scientifique
1-(Adamantan-1-yl)cyclopentylmethacrylate has found applications in various scientific research fields:
Mécanisme D'action
The mechanism of action of 1-(Adamantan-1-yl)cyclopentylmethacrylate is primarily related to its ability to interact with biological membranes and proteins. The adamantane moiety enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, the methacrylate group can undergo hydrolysis to release active metabolites that interact with specific molecular targets, such as enzymes or receptors .
Comparaison Avec Des Composés Similaires
- Adamantan-1-yl acrylate
- Adamantan-1-yl methacrylate
- Adamantan-1-yl vinyl ether
Uniqueness: 1-(Adamantan-1-yl)cyclopentylmethacrylate stands out due to its unique combination of adamantane and cyclopentylmethacrylate, which imparts enhanced thermal stability, mechanical strength, and biocompatibility compared to other similar compounds .
Propriétés
Formule moléculaire |
C19H28O2 |
|---|---|
Poids moléculaire |
288.4 g/mol |
Nom IUPAC |
[1-(1-adamantyl)cyclopentyl] 2-methylprop-2-enoate |
InChI |
InChI=1S/C19H28O2/c1-13(2)17(20)21-19(5-3-4-6-19)18-10-14-7-15(11-18)9-16(8-14)12-18/h14-16H,1,3-12H2,2H3 |
Clé InChI |
GUABRULTBWPOTK-UHFFFAOYSA-N |
SMILES canonique |
CC(=C)C(=O)OC1(CCCC1)C23CC4CC(C2)CC(C4)C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[(2R,3S)-1,3-dihydroxyoctadecan-2-yl]octanamide](/img/structure/B13114676.png)
![9,9,18,18-tetramethyl-5,14-dithiapentacyclo[10.6.0.03,10.04,8.013,17]octadeca-1(12),2,4(8),6,10,13(17),15-heptaene](/img/structure/B13114683.png)


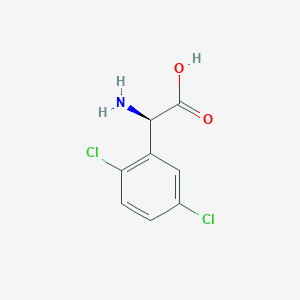
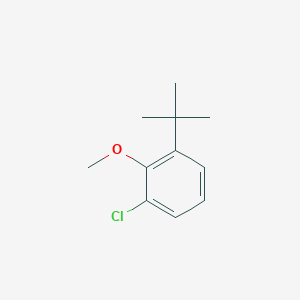

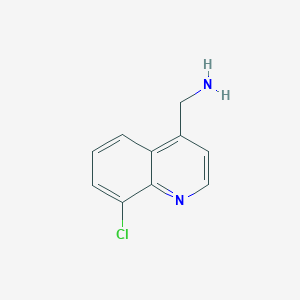

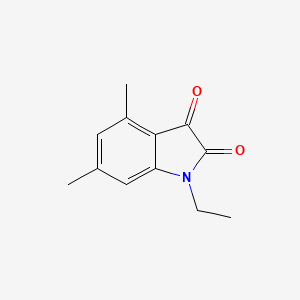
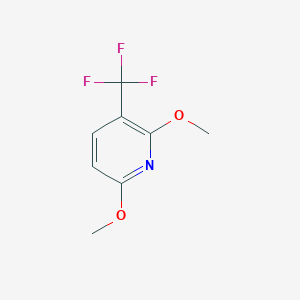
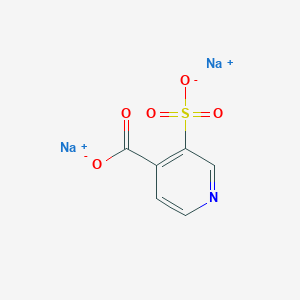
![(S)-(7-Amino-2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanol](/img/structure/B13114738.png)
